molecular formula C16H17N3O6 B1209545 1-(3,4-Dimethoxyphenyl)-3-(2-methoxy-5-nitrophenyl)urea

1-(3,4-Dimethoxyphenyl)-3-(2-methoxy-5-nitrophenyl)urea

Cat. No. B1209545
M. Wt: 347.32 g/mol
InChI Key: DQPSJZHROBMDGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxyphenyl)-3-(2-methoxy-5-nitrophenyl)urea is an aromatic ether and a C-nitro compound.

Scientific Research Applications

Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds

Research by T. Yokoyama (2015) explored the acidolysis of β-O-4-type lignin model compounds, revealing distinct mechanisms based on the presence of a γ-hydroxymethyl group. This study contributes to understanding the chemical behavior and applications of related compounds in lignin degradation processes.

Urea Biosensors for Detecting Urea Concentration

In a comprehensive review by S. Botewad et al. (2021), the recent advances in urea biosensors were detailed, highlighting their significance in detecting urea concentration across various fields like healthcare and agriculture.

Utility of Photosensitive Protecting Groups

The work by B. Amit et al. (1974) reviewed the application of photosensitive protecting groups, including compounds related to 1-(3,4-Dimethoxyphenyl)-3-(2-methoxy-5-nitrophenyl)urea, in synthetic chemistry, highlighting their potential and developmental stage during the time of study.

Applications of Urea in Drug Design

The review by A. Jagtap et al. (2017) focused on the role of urea in drug design, emphasizing its unique hydrogen bonding capabilities and its incorporation in various bioactive molecules for modulating key drug properties.

Urea as a Hydrogen Carrier for Sustainable Energy

A. Rollinson et al. (2011) provided insights into the suitability of urea as a hydrogen carrier for fuel cells, considering its non-toxicity, stability, and ease of transport and storage, along with its potential to contribute to sustainable energy solutions.

Synthesis of Organic Carbonates from Alcoholysis of Urea

The review by K. Shukla & V. Srivastava (2017) discussed the synthesis of organic carbonates from the alcoholysis of urea, emphasizing its significance in producing green compounds with wide industrial applications, such as in the synthesis of monomers, polymers, and fuel additives.

properties

Product Name

1-(3,4-Dimethoxyphenyl)-3-(2-methoxy-5-nitrophenyl)urea

Molecular Formula

C16H17N3O6

Molecular Weight

347.32 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(2-methoxy-5-nitrophenyl)urea

InChI

InChI=1S/C16H17N3O6/c1-23-13-7-5-11(19(21)22)9-12(13)18-16(20)17-10-4-6-14(24-2)15(8-10)25-3/h4-9H,1-3H3,(H2,17,18,20)

InChI Key

DQPSJZHROBMDGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)NC2=CC(=C(C=C2)OC)OC

solubility

0.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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